

A Historical and Technical Guide to Nitrosamine Impurities in Pharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical context, scientific understanding, and regulatory landscape of nitrosamine impurities in pharmaceutical products. It is designed to be a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.

A Historical Perspective: The Emergence of a Hidden Threat

The story of nitrosamines and their intersection with human health is a long and evolving one. While their presence was first noted in the 1870s, it wasn't until the mid-20th century that their carcinogenic potential began to be understood.

Early Discoveries and Toxicological Concerns:

- 1870s: N-nitrosamines are first chemically described.
- 1956: A pivotal study by Magee and Barnes links N-nitrosodimethylamine (NDMA) to the development of malignant tumors in rats, establishing them as potent carcinogens.[1]
- 1970s: Research intensifies, identifying nitrosamines in a variety of consumer products, including cured meats, beer, and tobacco smoke, raising public health concerns.[2]



The Pharmaceutical Wake-Up Call (2018-Present):

The landscape of pharmaceutical quality and safety was irrevocably changed in 2018 with the discovery of nitrosamine impurities in a widely prescribed class of medications.

- June 2018: The U.S. Food and Drug Administration (FDA) is alerted to the presence of NDMA in the angiotensin II receptor blocker (ARB) valsartan, sourced from a specific manufacturer.[3][4] This discovery triggered a cascade of global recalls.[3]
- July 2018: The European Medicines Agency (EMA) also reports the detection of NDMA and another nitrosamine, N-nitrosodiethylamine (NDEA), in valsartan products.
- September 2018: Further investigations reveal NDEA in some recalled valsartan batches.
- September 2019: The issue expands beyond "sartans" with the detection of NDMA in ranitidine, a popular H2-blocker used for treating heartburn. This was particularly concerning as it suggested that the impurity could also form from the degradation of the active pharmaceutical ingredient (API) itself.
- December 2019: Nitrosamine impurities are detected in some batches of metformin, a first-line treatment for type 2 diabetes, outside of the European Union.
- Mid-2021: The problem continues to unfold with the discovery of nitrosamine drug substance-related impurities (NDSRIs), such as nitrosovarenicline in varenicline (Chantix), leading to further recalls.

These events prompted swift and comprehensive action from global regulatory bodies, leading to widespread product recalls, the development of new analytical methods, and the issuance of stringent guidelines for the pharmaceutical industry.

Quantitative Data Summary

The following tables summarize the quantitative data related to nitrosamine impurity levels found in recalled drug products and the acceptable intake limits established by major regulatory agencies.

Table 1: Reported Levels of Nitrosamine Impurities in Recalled Drug Products



Drug	Nitrosamine Impurity	Reported Levels
Valsartan	NDMA	Up to 22 μg per tablet (approximately 60 mg/kg of API). Some products contained as much as 17 μg of NDMA in a single tablet. The average concentration in some recalled products was approximately 60 parts per million (ppm).
Valsartan	NDEA	Found in some recalled valsartan lots.
Ranitidine	NDMA	Levels exceeding the acceptable daily intake limit of 96 ng or 0.32 ppm. Some tests showed levels up to 2.85 ppm in tablets and 1.37 ppm in syrups. One report noted levels in excess of 3,000,000 ng per tablet under certain analytical conditions, though these high levels were later attributed to the testing methodology itself.
Metformin	NDMA	Some batches of extended- release metformin were found to have NDMA levels exceeding the acceptable intake limit. In Australia, about 30% of tested batches modestly exceeded the limit, with one batch being 4.4 times over the limit.



Table 2: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

Nitrosamine Impurity	Regulatory Agency	Acceptable Intake (AI) Limit (ng/day)
NDMA	FDA, EMA	96
NDEA	FDA, EMA	26.5
NMBA	FDA	96
NDIPA	FDA	26.5
NEIPA	FDA	26.5
NDBA	FDA	26.5

Note: If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day. The conversion of AI limits to parts per million (ppm) is dependent on the maximum daily dose of the specific drug product.

Experimental Protocols for Nitrosamine Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of nitrosamine impurities at trace levels. The most common techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sartans

This protocol is a generalized example based on methods developed for the analysis of nitrosamines in sartan drugs.

Objective: To quantify NDMA, NDEA, NMBA, NDIPA, NEIPA, and NDBA in valsartan, losartan, and other sartan APIs and drug products.

Instrumentation:



- High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
- Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Reagents and Materials:

- Reference standards for each nitrosamine and their deuterated internal standards (e.g., NDMA-d6).
- · Methanol, HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Drug substance or finished drug product
- 0.45 μm PTFE syringe filters

Sample Preparation:

- Weigh approximately 80 mg of the drug substance or ground tablets into a 2 mL centrifuge tube.
- Add a known volume of diluent (e.g., 1% formic acid in water) and a precise amount of the internal standard solution.
- Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the nitrosamines.
- Centrifuge the sample to pellet any undissolved excipients.
- Filter the supernatant through a 0.45 μm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions (Example):



- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: A gradient elution program to separate the nitrosamines from the API and other matrix components.
- Flow Rate: 0.3 0.5 mL/min
- Injection Volume: 5 10 μL

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive ESI or APCI
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard must be optimized.

Data Analysis:

 Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This protocol provides a general workflow for the analysis of volatile nitrosamines.

Objective: To quantify volatile nitrosamines such as NDMA and NDEA in pharmaceutical products.

Instrumentation:

Gas Chromatograph (GC) with a suitable injector (e.g., split/splitless)



Tandem quadrupole mass spectrometer (MS/MS)

Reagents and Materials:

- Reference standards for nitrosamines and their deuterated internal standards.
- Dichloromethane, GC grade
- Sodium hydroxide solution
- Ground tablets or API

Sample Preparation (Liquid-Liquid Extraction):

- Weigh a representative sample of ground tablets or API (e.g., 250 mg) into a centrifuge tube.
- Add a sodium hydroxide solution and shake to suspend the sample.
- Add dichloromethane and shake vigorously to extract the nitrosamines into the organic layer.
- Centrifuge to separate the layers.
- Transfer the dichloromethane layer to a GC vial for analysis.

Chromatographic Conditions (Example):

- Column: A low- to mid-polarity capillary column suitable for amine analysis.
- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Oven Program: A temperature gradient to separate the target analytes.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Electron Ionization (EI)
- Detection Mode: Multiple Reaction Monitoring (MRM)



• MRM Transitions: Optimized precursor-to-product ion transitions for each analyte.

Data Analysis:

 Quantification is performed using a calibration curve based on the response of the target analytes relative to their internal standards.

Key Mechanisms and Pathways Formation of Nitrosamines

Nitrosamines can form in pharmaceutical products through various pathways, often involving the reaction of secondary or tertiary amines with a nitrosating agent.

Key Reactants:

- Amines: These can be present as part of the API structure, as impurities or degradants, or as reagents and catalysts used in the manufacturing process.
- Nitrosating Agents: Nitrite salts (often present as impurities in excipients and reagents) under acidic conditions can form nitrous acid, a potent nitrosating agent.

Common Scenarios for Formation:

- API Synthesis: Certain reaction conditions, solvents (like dimethylformamide DMF), and quenching agents (like sodium nitrite) used during API synthesis can lead to the formation of nitrosamines.
- Drug Product Formulation: The presence of trace amounts of nitrites in excipients can react with susceptible amine-containing APIs during formulation, especially in the presence of water (e.g., wet granulation).
- Degradation: The API itself may be unstable and degrade over time to form nitrosamines, as has been suggested for ranitidine.
- Packaging: Unsuitable primary packaging materials, such as nitrocellulose blisters, can also be a source of nitrosating agents.



Signaling Pathway of Nitrosamine-Induced Carcinogenicity

The carcinogenicity of nitrosamines is primarily due to their metabolic activation into highly reactive electrophiles that can damage DNA.

Metabolic Activation:

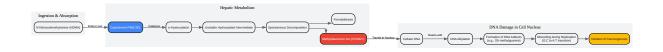
- Cytochrome P450 (CYP) Metabolism: In the liver, nitrosamines like NDMA and NDEA are metabolized by CYP enzymes, particularly CYP2E1.
- α-Hydroxylation: This enzymatic process involves the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.
- Formation of Unstable Intermediates: The hydroxylated nitrosamine is unstable and spontaneously decomposes.
- Generation of Diazonium Ions: This decomposition releases an aldehyde (e.g., formaldehyde from NDMA) and a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA).

DNA Damage and Mutagenesis:

- DNA Alkylation: The alkyldiazonium ion is a potent alkylating agent that can transfer an alkyl group to DNA bases.
- Formation of DNA Adducts: This results in the formation of DNA adducts, such as O6methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).
- Miscoding and Mutations: O6-MeG is a particularly pro-mutagenic lesion that can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
- Initiation of Carcinogenesis: If these mutations occur in critical genes that control cell growth and division (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of cancer development.



Diagram of NDMA Metabolic Activation and DNA Damage Pathway:



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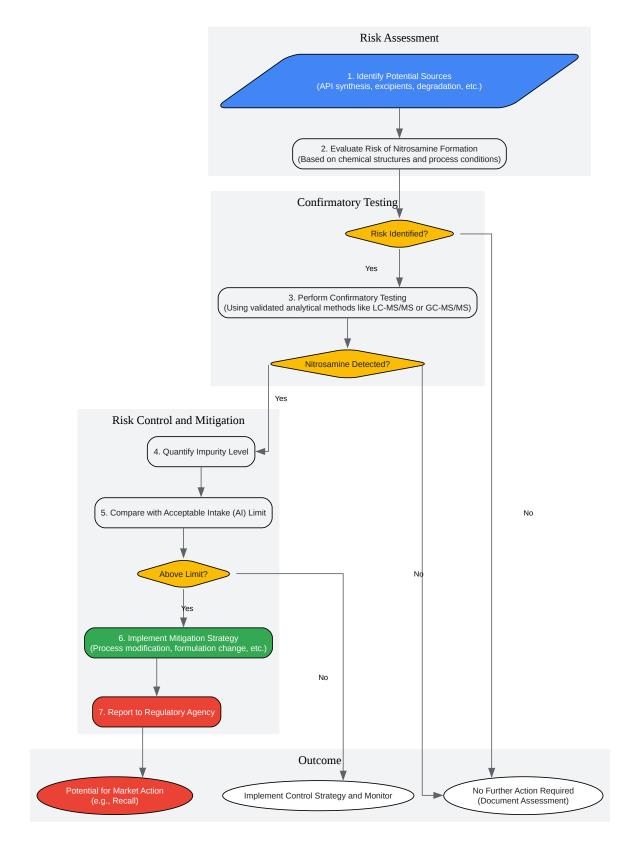
Caption: Metabolic activation of NDMA leading to DNA damage and carcinogenesis.

Regulatory Workflow and Risk Mitigation

In response to the nitrosamine crisis, regulatory agencies have established a systematic approach for the assessment and control of these impurities in pharmaceutical products.

Logical Workflow for Nitrosamine Risk Assessment and Control:





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Caption: A logical workflow for the risk assessment and control of nitrosamine impurities.







Mitigation Strategies:

Pharmaceutical manufacturers are expected to implement a variety of strategies to mitigate the risk of nitrosamine impurities, including:

- Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., avoiding the use of sodium nitrite as a quenching agent in the presence of secondary amines).
- Raw Material Control: Rigorous testing of raw materials, including solvents and excipients, for the presence of nitrites and other nitrosating agents.
- Formulation Changes: Using excipients with low nitrite content or incorporating antioxidants like ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation.
- Improved Analytical Testing: Implementing sensitive and validated analytical methods for routine monitoring of nitrosamine levels in APIs and finished products.
- Supply Chain Auditing: Thoroughly auditing and qualifying suppliers of raw materials and intermediates.

Conclusion

The discovery of nitrosamine impurities in common medications has been a significant challenge for the pharmaceutical industry and regulatory agencies worldwide. It has underscored the importance of a deep understanding of synthetic and manufacturing processes, the potential for impurity formation, and the need for robust analytical capabilities. While the immediate crisis of widespread recalls has been managed through rigorous testing and regulatory action, the long-term legacy of the nitrosamine issue will be a heightened awareness of potential genotoxic impurities and a more proactive and scientifically-driven approach to ensuring the quality and safety of medicines. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, analytical methodologies, and risk mitigation strategies related to nitrosamines is essential for navigating the evolving regulatory landscape and protecting patient health.



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